2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-5-methylbenzenesulfonamide
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Description
Scientific Research Applications
Benzimidazole Derivatives and Muscle Contractility
Benzimidazole derivatives, including compounds structurally related to 2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-5-methylbenzenesulfonamide, have been investigated for their effects on muscle contractility. For example, studies on the influence of sulmazole and pimobendan on the Ca2+-dependent isometric tension of skinned frog skeletal muscle fibers have demonstrated that these drugs can sensitize myofibrils to calcium, suggesting potential applications in modulating muscle contractility (Piazzesi, Morano, & Rüegg, 1987).
Photodynamic Therapy Applications
The design and synthesis of new compounds with high singlet oxygen quantum yields for photodynamic therapy (PDT) applications have shown promise in cancer treatment. Specifically, the development of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has demonstrated significant potential for Type II photosensitizers in PDT, offering a new avenue for therapeutic interventions in oncology (Pişkin, Canpolat, & Öztürk, 2020).
Catalysis and Organic Synthesis
In organic synthesis, the role of catalysis by compounds like this compound has been explored. Rhodium-catalyzed bis-cyanation of arylimidazo[1,2-α]pyridines via double C-H activation presents a method for the efficient and selective synthesis of cyanated imidazopyridines, showcasing the utility of such compounds in complex organic transformations (Zhu et al., 2017).
Anticancer Research
Research into the anticancer properties of selenylated imidazo[1,2-a]pyridines has highlighted compounds structurally related to this compound as potential prototypes for breast cancer chemotherapy. These compounds have demonstrated significant effects on cell proliferation, DNA cleavage, and apoptosis induction in breast cancer cell lines (Almeida et al., 2018).
Anti-Asthmatic Activity
The synthesis and evaluation of imidazo[1,2-b]pyridazin derivatives for anti-asthmatic activities revealed that certain compounds exhibit significant inhibitory effects on platelet-activating factor (PAF)-induced bronchoconstriction. This research suggests potential applications in developing new therapeutic agents for asthma (Kuwahara et al., 1996).
Properties
IUPAC Name |
2-methoxy-N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-14-5-8-19(29-3)20(11-14)31(27,28)25-17-12-16(7-6-15(17)2)18-13-26-21(23-18)9-10-22(24-26)30-4/h5-13,25H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLIPIGKDXNJNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.